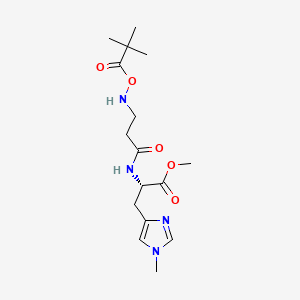

N-Boc L-Balenine Methyl Ester

Description

N-Boc L-Balenine Methyl Ester is a protected amino acid derivative characterized by a tert-butoxycarbonyl (Boc) group on the amine and a methyl ester on the carboxylic acid. These compounds are critical intermediates in peptide synthesis, enabling selective functionalization while preserving stereochemistry .

Properties

Molecular Formula |

C16H26N4O5 |

|---|---|

Molecular Weight |

354.40 g/mol |

IUPAC Name |

[[3-[[(2S)-1-methoxy-3-(1-methylimidazol-4-yl)-1-oxopropan-2-yl]amino]-3-oxopropyl]amino] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C16H26N4O5/c1-16(2,3)15(23)25-18-7-6-13(21)19-12(14(22)24-5)8-11-9-20(4)10-17-11/h9-10,12,18H,6-8H2,1-5H3,(H,19,21)/t12-/m0/s1 |

InChI Key |

IRLIKZBOACEVAQ-LBPRGKRZSA-N |

Isomeric SMILES |

CC(C)(C)C(=O)ONCCC(=O)N[C@@H](CC1=CN(C=N1)C)C(=O)OC |

Canonical SMILES |

CC(C)(C)C(=O)ONCCC(=O)NC(CC1=CN(C=N1)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc L-Balenine Methyl Ester typically involves the protection of the amino group of L-Balenine with a Boc group, followed by esterification of the carboxyl group. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) and a base such as triethylamine (TEA) for the Boc protection step. The esterification step can be achieved using methanol and an acid catalyst like hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production of N-Boc L-Balenine Methyl Ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also becoming more common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-Boc L-Balenine Methyl Ester undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH).

Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Substitution Reactions: The amino group, once deprotected, can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, p-toluenesulfonic acid, or hydrochloric acid in an organic solvent like dichloromethane.

Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Substitution: Various electrophiles such as acyl chlorides, alkyl halides, and isocyanates.

Major Products Formed

Deprotection: L-Balenine.

Ester Hydrolysis: N-Boc L-Balenine.

Substitution: Various substituted derivatives of L-Balenine.

Scientific Research Applications

N-Boc L-Balenine Methyl Ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc L-Balenine Methyl Ester primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during synthetic processes. Upon deprotection, the free amino group can participate in various chemical reactions, facilitating the synthesis of peptides and other compounds. The ester group can also be hydrolyzed to yield the corresponding carboxylic acid, which can further react with other reagents .

Comparison with Similar Compounds

Key Features:

- Protection Strategy : The Boc group (tert-butoxycarbonyl) provides temporary amine protection, which is acid-labile and removable under mild acidic conditions (e.g., HCl/MeOH) .

- Esterification : The methyl ester stabilizes the carboxylic acid, preventing unwanted side reactions during coupling steps. However, it requires hydrolysis (acid/base) or enzymatic cleavage for deprotection .

- Stereochemical Integrity : The L-configuration is preserved through controlled synthesis, though epimerization risks exist during ester hydrolysis under alkaline conditions .

Comparison with Similar N-Boc Amino Acid Methyl Esters

Key Observations :

Stability and Reactivity

- Methyl Ester vs. t-Butyl Ester : Methyl esters (e.g., N-Boc L-Balenine Methyl Ester) are more stable than t-butyl esters under acidic hydrolysis, making them preferable for intermediate isolation. However, they are less stable under alkaline conditions, risking epimerization .

- Boc Group Stability: The Boc group is stable during esterification and acetonization but cleaved under strong acids (e.g., TFA) or hydrogenolysis .

Research Findings and Challenges

- Enantiopurity Concerns : DIBAL reductions of N-Boc serine methyl ester yield aldehydes with 86–87% enantiomeric purity, lower than Garner’s method (93–95%) .

- Deprotection Limitations : Acidic hydrolysis of Boc groups in ergothioneine synthesis led to stable methyl ester sulfoxides, necessitating route redesign .

- Solubility Issues : N-Boc-tyrosine methyl ester required multiple reaction cycles in microwave-assisted acetylation due to low solubility .

Q & A

Q. Advanced

- Catalyst Selection : Thiourea-based catalysts (e.g., 1c) enable enantioselective additions to N-Boc aldimines, achieving >90% enantiomeric excess (ee) in model systems .

- Reaction Pathway Optimization : The Garner method (DIBAL reduction followed by acetonization) yields higher ee (93–95%) compared to Roush’s reduction-oxidation approach (86–87%) .

- Analytical Validation : Use chiral HPLC or NMR with chiral shift reagents to confirm enantiopurity .

What are common side reactions during ester hydrolysis of N-Boc L-Balenine Methyl Ester, and how are they mitigated?

Q. Basic

- Stable Ester Formation : Acidic or basic hydrolysis may fail to cleave the methyl ester due to steric hindrance from the Boc group. For example, aqueous HCl failed to hydrolyze methyl esters in ergothioneine synthesis, yielding stable sulfides/sulfoxides instead .

- Alternative Deprotection : Use RhCl(PPh₃)₃-catalyzed allyl ester cleavage under mild conditions, followed by Boc removal with TFA .

How can Taguchi experimental design optimize reaction conditions for N-Boc ester synthesis?

Q. Advanced

- Orthogonal Arrays : Use L9 (3⁴) arrays to test four parameters (e.g., catalyst concentration, temperature) at three levels, minimizing experimental runs .

- Critical Parameters : Catalyst concentration (77.5% contribution) and temperature are prioritized over molar ratios based on ANOVA .

- Validation : Confirm optimized conditions (e.g., 1.0 wt% catalyst, 60°C) by reproducing yields ±2% deviation .

What strategies improve coupling efficiency in peptide synthesis using N-Boc-protected esters?

Q. Advanced

- Coupling Reagents : EDC/HOBt or T3P® (propylphosphonic anhydride) minimize racemization and achieve >95% yields for Boc-protected amino acids .

- Side-Chain Protection : Use orthogonal protecting groups (e.g., benzyl for hydroxyl groups) to avoid side reactions during coupling .

- Post-Reaction Workup : Remove dicyclohexylurea byproducts via silica gel filtration .

How do researchers validate the reliability of synthetic data for N-Boc L-Balenine Methyl Ester?

Q. Basic

- Cross-Validation : Compare melting points, NMR spectra, and HPLC retention times with literature values (e.g., CAS RN 4326-36-7 for N-Boc-L-tyrosine methyl ester) .

- Error Analysis : Quantify uncertainties in yields (±3%) and ee (±2%) using triplicate experiments .

What advanced techniques resolve contradictions in stereochemical outcomes during synthesis?

Q. Advanced

- X-ray Crystallography : Confirm absolute configuration of crystalline intermediates (e.g., N-Boc-2-vinylpyrrolidine) .

- Kinetic Resolution : Use lipases or chiral catalysts to enrich desired enantiomers during key steps (e.g., reductive amination) .

How are N-Boc-protected intermediates characterized spectroscopically?

Q. Basic

- ¹H/¹³C NMR : Identify Boc groups (tert-butyl singlet at ~1.4 ppm in ¹H NMR; carbonyl at ~155 ppm in ¹³C NMR) .

- IR Spectroscopy : Confirm ester C=O stretches at ~1740 cm⁻¹ and Boc carbonyl at ~1680 cm⁻¹ .

What safety protocols are critical for handling N-Boc L-Balenine Methyl Ester intermediates?

Q. Advanced

- DIBAL Handling : Use dry solvents and inert atmospheres to prevent violent exothermic reactions .

- Toxic Byproducts : Avoid diazomethane; substitute with safer methylating agents (e.g., methyl iodide with Cs₂CO₃) .

- Waste Disposal : Quench DIBAL residues with isopropanol/water mixtures before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.